molecular formula C9H11ClN4 B2988118 N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride CAS No. 54463-82-0

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride

Cat. No.: B2988118
CAS No.: 54463-82-0
M. Wt: 210.67
InChI Key: CTFBOSPFGUFUSI-UHFFFAOYSA-N
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Description

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a triazole ring substituted with a phenyl group.

Mechanism of Action

Target of Action

Similar compounds have been found to interact withRAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, proliferation, differentiation, and survival.

Mode of Action

It’s likely that the compound interacts with its targets through hydrogen bonding and dipole interactions . These interactions can lead to changes in the conformation and activity of the target proteins, thereby influencing cellular processes.

Biochemical Analysis

Biochemical Properties

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways . Additionally, this compound can interact with receptor proteins, modulating signal transduction pathways and cellular responses.

Cellular Effects

This compound impacts various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes, which play crucial roles in cell growth and differentiation . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate specific genes involved in metabolic pathways, thereby affecting overall cellular homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thus modulating their catalytic activity . This compound also affects gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes. These interactions at the molecular level underpin the compound’s broader biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound can lead to sustained changes in cellular processes, including prolonged alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can alter metabolic flux and the levels of various metabolites, impacting overall metabolic homeostasis. Additionally, the compound may affect the synthesis and degradation of key biomolecules, further modulating metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution affects its localization and accumulation within different cellular compartments, influencing its biochemical activity and efficacy.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. This localization is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with formamide or its derivatives. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4H-1,2,4-triazol-3-amine
  • 5-phenyl-4H-1,2,4-triazol-3-amine
  • N-methyl-5-phenyl-1,2,4-triazole

Uniqueness

N-methyl-5-phenyl-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a phenyl group on the triazole ring enhances its stability and reactivity compared to other similar compounds .

Properties

IUPAC Name

N-methyl-5-phenyl-1H-1,2,4-triazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c1-10-9-11-8(12-13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H2,10,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFBOSPFGUFUSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NNC(=N1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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